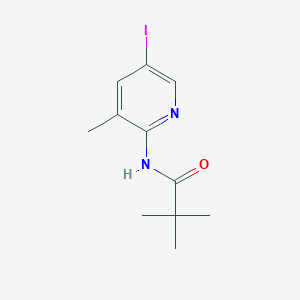

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Description

Properties

IUPAC Name |

N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQWADXLVLGBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NC(=O)C(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359637 | |

| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677327-29-6 | |

| Record name | N-(5-Iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a valuable building block in pharmaceutical and medicinal chemistry. This document details the synthetic pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to aid in research and development.

Chemical Profile

A summary of the key chemical identifiers for the target compound is provided in the table below.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 677327-29-6[1][2][3] |

| Molecular Formula | C11H15IN2O[1][2][3] |

| Molecular Weight | 318.16 g/mol [2] |

| Synonyms | 5-Iodo-3-methyl-2-(2,2,2-trimethylacetamido)pyridine; 5-Iodo-3-methyl-2-(pivaloylamino)pyridine; N-(5-iodo-3-methyl-2-pyridyl)pivalamide; N-(5-iodo-3-methylpyridin-2-YL)-2,2-dimethylpropanamide[1] |

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. The general synthetic strategy involves the preparation of a key intermediate, 2-amino-5-iodo-3-methylpyridine, followed by its N-acylation with pivaloyl chloride.

Caption: Synthetic pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each key step in the synthesis.

Step 1: Synthesis of 2-Amino-3-methyl-5-bromopyridine

This procedure is adapted from a patented method and involves the bromination of 2-amino-3-methylpyridine.

Materials:

-

2-Amino-3-methylpyridine

-

Acetic anhydride

-

Liquid bromine

-

Sodium hydroxide solution

-

Water

Procedure:

-

In a four-necked flask, combine 2-amino-3-methylpyridine and acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, cool the solution to 20-25 °C.

-

Slowly add liquid bromine dropwise to the reaction mixture.

-

After the addition is complete, heat the reaction to 50-60 °C for 2-3 hours.

-

Add water to dissolve all solid materials.

-

Add sodium hydroxide solution dropwise and continue stirring for 30 minutes.

-

Filter the resulting precipitate, dry it, and recrystallize to obtain 2-amino-3-methyl-5-bromopyridine[4].

Step 2: Synthesis of 2-Amino-5-iodo-3-methylpyridine

Materials:

-

2-Amino-3-methyl-5-bromopyridine

-

Sodium iodide

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Dioxane

Procedure:

-

In a reaction vessel, combine 2-amino-3-methyl-5-bromopyridine, sodium iodide, and a catalytic amount of copper(I) iodide.

-

Add N,N'-dimethylethylenediamine as a ligand and dioxane as the solvent.

-

Heat the reaction mixture and monitor its progress by thin-layer chromatography or gas chromatography.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield 2-amino-5-iodo-3-methylpyridine.

Step 3: Synthesis of this compound

The final step is the N-acylation of the iodinated intermediate with pivaloyl chloride. The following is a general procedure based on the acylation of a similar aminopyridine derivative.

Materials:

-

2-Amino-5-iodo-3-methylpyridine

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2-amino-5-iodo-3-methylpyridine in dichloromethane in a reaction flask.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound[5].

Quantitative Data

While specific yield and analytical data for the complete synthesis of the title compound are not available in a single source, the following table summarizes typical yields for similar reaction types.

| Reaction Step | Starting Material | Product | Reagents | Typical Yield | Reference |

| Bromination | 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-bromopyridine | Acetic anhydride, Br2, NaOH | High | [4] |

| N-Acylation | 2-Amino-5-methylpyridine | 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide | Pivaloyl chloride, Triethylamine, DCM | 83% | [5] |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation step.

Caption: General workflow for the N-acylation of 2-amino-5-iodo-3-methylpyridine.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety procedures should be followed at all times.

References

- 1. CAS 677327-29-6 | this compound - Synblock [synblock.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. N-(5-ヨード-3-メチル-ピリジン-2-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]

- 5. Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the compound N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited availability of direct experimental data, this document presents a combination of predicted values from established computational models and detailed, standardized experimental protocols for the empirical determination of these properties. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the characterization of this and structurally related compounds.

Introduction

This compound is a halogenated pyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their potential biological activities and utility as synthetic intermediates. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development, influencing aspects such as solubility, membrane permeability, and formulation.

Chemical Identity

| Identifier | Value |

| IUPAC Name | N-(5-iodo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide |

| CAS Number | 342541-65-3 |

| Molecular Formula | C₁₁H₁₅IN₂O |

| Molecular Weight | 318.16 g/mol |

| Canonical SMILES | CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I |

| InChI Key | LRQWADXLVLGBSY-UHFFFAOYSA-N |

| Physical Form | Solid[1] |

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values have been estimated using well-established computational algorithms and provide a valuable baseline for experimental work.

| Property | Predicted Value | Method |

| Melting Point (°C) | 130 - 160 | Group Contribution Methods |

| Boiling Point (°C) | 350 - 400 | Group Contribution Methods |

| Water Solubility (mg/L) | 50 - 200 | Fragment-based models |

| logP (Octanol-Water) | 2.5 - 3.5 | Atom/Fragment-based contribution |

| pKa (Pyridine Nitrogen) | 2.0 - 3.0 | Substructure-based prediction |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A plausible synthetic route for the title compound involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.

Materials:

-

2-amino-5-iodo-3-methylpyridine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) or pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

Procedure:

-

Sample Preparation: Finely powder a small amount of the dry, purified compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus.

-

Heating: Heat the sample at a rate of 10-20 °C/min initially, and then slow to 1-2 °C/min as the melting point is approached.

-

Data Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point of the compound.

Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in water.

Procedure:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled or deionized water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in mg/L or mol/L.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the classical approach for determining the logP value.

Procedure:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Dissolve a known amount of the compound in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Partitioning: Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, either by standing or by centrifugation.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of pKa

Potentiometric titration is a precise method for determining the pKa of the pyridine nitrogen.

Procedure:

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low water solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Physicochemical Characterization.

Conclusion

This technical guide provides essential physicochemical information for this compound, leveraging predictive models in the absence of extensive experimental data. The detailed experimental protocols offer a clear path for researchers to empirically validate and expand upon the provided data. This comprehensive approach is designed to facilitate further research and development involving this compound.

References

Technical Guide: N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 677327-29-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a halogenated pyridine derivative. Based on available scientific literature and chemical supplier information, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules. Its structural features, including a picolinamide core, an iodine substituent, and a bulky pivaloyl group, make it a versatile building block in medicinal chemistry and materials science. While no direct biological activity has been reported for this specific compound, related picolinamide and iodinated pyridine structures have shown a wide range of bioactivities, suggesting its potential as a precursor for novel therapeutic agents and other functional materials.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 677327-29-6 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O | [1] |

| Molecular Weight | 318.15 g/mol | |

| Appearance | Solid | |

| SMILES | Cc1cc(I)cnc1NC(=O)C(C)(C)C | |

| InChI | 1S/C11H15IN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |

| InChIKey | LRQWADXLVLGBSY-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be logically approached in a two-step process, starting from 2-amino-3-methylpyridine. The general synthetic workflow is illustrated below.

Caption: A two-step synthetic workflow for the target compound.

Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-iodo-3-methylpyridine

This step involves the iodination of 2-amino-3-methylpyridine. Several methods can be employed for the iodination of aminopyridines. One common method involves the use of N-iodosuccinimide (NIS), while another utilizes iodine in the presence of an oxidizing agent like hydrogen peroxide.[2][3]

-

Method A: Using N-Iodosuccinimide (NIS)

-

Dissolve 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-iodosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-amino-5-iodo-3-methylpyridine.

-

-

Method B: Using Iodine and Hydrogen Peroxide

-

Dissolve 2-amino-3-methylpyridine (1.0 eq) in water.[3]

-

Add iodine (1.0-1.2 eq) in portions to the stirred solution.[3]

-

After the addition of iodine, slowly add hydrogen peroxide (0.3-1.2 eq) dropwise.[3]

-

Maintain the reaction temperature and stir for an additional 2-3 hours.[3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter the precipitate.

-

Wash the filter cake with cold water and dry to obtain 2-amino-5-iodo-3-methylpyridine.[3]

-

Step 2: Synthesis of this compound

This step involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. A similar procedure has been described for the acylation of 2-amino-5-methylpyridine.[4]

-

Suspend 2-amino-5-iodo-3-methylpyridine (1.0 eq) in a dry, inert solvent such as dichloromethane or tetrahydrofuran.

-

Add a suitable base, such as triethylamine or pyridine (1.5-2.0 eq), to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride (2,2-dimethyl-propionyl chloride) (1.1-1.3 eq) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Potential Applications and Derivatives

This compound is a valuable intermediate for the synthesis of more complex molecules due to the presence of a reactive iodine atom. This iodine can be readily displaced or used in various cross-coupling reactions to introduce new functional groups.

Caption: Potential cross-coupling reactions for derivatization.

The resulting derivatives could be screened for a variety of biological activities, given that substituted picolinamides have been investigated as:

-

Anticancer agents

-

Enzyme inhibitors

-

Fungicides

-

Ligands for various receptors

Safety Information

The compound is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. While the compound itself has no reported biological activity, its utility as a synthetic building block is evident. The synthetic protocols and potential derivatization pathways outlined in this guide provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

In-Depth Technical Guide: 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document includes key physicochemical data, a detailed synthesis protocol, and analytical methodologies. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

Core Properties

5-Iodo-3-methyl-2-(pivaloylamino)pyridine, also known as N-(5-iodo-3-methylpyridin-2-yl)pivalamide, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, an iodine atom, a methyl group, and a pivaloylamino group, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

| Property | Value | Reference |

| CAS Number | 677327-29-6 | [1] |

| Molecular Formula | C₁₁H₁₅IN₂O | [1] |

| Molecular Weight | 318.15 g/mol | [1] |

| Melting Point | 141-144 °C | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥98% | [1] |

Synthesis and Purification

The synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is typically achieved through the acylation of 2-Amino-5-iodo-3-methylpyridine with pivaloyl chloride. This reaction introduces the pivaloyl group to the amino substituent of the pyridine ring.

Synthesis of the Precursor: 2-Amino-5-iodo-3-methylpyridine

Experimental Protocol: Synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

This protocol describes a general method for the amidation of 2-Amino-5-iodo-3-methylpyridine.

Materials:

-

2-Amino-5-iodo-3-methylpyridine

-

Pivaloyl chloride

-

Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-iodo-3-methylpyridine in anhydrous dichloromethane.

-

Add an excess of anhydrous pyridine (or triethylamine) to the solution to act as a base and scavenger for the HCl byproduct.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add pivaloyl chloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude 5-Iodo-3-methyl-2-(pivaloylamino)pyridine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

While specific experimental spectra for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine are not publicly available, chemical suppliers indicate that data such as NMR, HPLC, and LC-MS are obtainable upon request.[1] The expected spectral characteristics are outlined below based on the compound's structure.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pivaloyl group (tert-butyl singlet), the methyl group on the pyridine ring, and the aromatic protons of the pyridine ring. |

| ¹³C NMR | Resonances for the carbons of the pivaloyl group, the methyl group, and the carbons of the pyridine ring, including the carbon-iodine bond which would be shifted upfield. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₅IN₂O). Fragmentation patterns would likely show loss of the pivaloyl group and other characteristic fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II), as well as aromatic C-H and C=C stretching vibrations. |

Biological Activity and Potential Applications

Currently, there is a lack of publicly available data on the specific biological activity and pharmacological properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs.

The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of a diverse library of derivatives for biological screening.

Diagram 2: Potential Research Applications

Caption: Potential workflow for utilizing the title compound in drug discovery.

Safety Information

Detailed safety information for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Iodo-3-methyl-2-(pivaloylamino)pyridine is a chemical intermediate with potential for use in the synthesis of novel compounds for various research applications, particularly in the field of medicinal chemistry. This guide provides the currently available information on its properties and a general synthesis protocol. Further research is required to fully elucidate its spectral characteristics and to explore its biological activity. Researchers are encouraged to obtain compound-specific analytical and safety data from their suppliers before use.

References

Technical Guide: Structure Elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. The document outlines the core chemical properties, a probable synthetic route, and the expected analytical data based on spectroscopic principles and data from analogous compounds. Detailed experimental protocols for key analytical techniques are provided to aid in the practical characterization of this molecule. The information is structured to be a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

N-(5-iodo-3-methyl-2-pyridyl)pivalamide is a halogenated pyridyl-amide derivative. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The presence of an iodine atom provides a site for further functionalization, for example, through cross-coupling reactions, making it a versatile building block in organic synthesis. Accurate structural elucidation is paramount for understanding its chemical reactivity and for the development of new chemical entities.

Chemical Structure and Properties

The fundamental properties of N-(5-iodo-3-methyl-2-pyridyl)pivalamide are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 677327-29-6 | [1][2] |

| Molecular Formula | C₁₁H₁₅IN₂O | [1][2] |

| Molecular Weight | 318.15 g/mol | [1][2] |

| Canonical SMILES | CC1=CC(=C(N=C1)NC(=O)C(C)(C)C)I | |

| Physical Appearance | Expected to be a solid at room temperature. |

Note: Canonical SMILES and physical appearance are predicted based on the chemical structure.

Synthesis Pathway

A plausible synthetic route for N-(5-iodo-3-methyl-2-pyridyl)pivalamide involves the acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride. This is a standard method for the formation of amides.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a suitable base such as triethylamine (1.5 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.2 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(5-iodo-3-methyl-2-pyridyl)pivalamide.

Structure Elucidation Data (Predicted)

The following tables summarize the expected quantitative data from key analytical techniques for the structure elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide. These are predicted values based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 | d | 1H | Pyridine H-6 |

| ~ 7.8 | d | 1H | Pyridine H-4 |

| ~ 2.3 | s | 3H | Pyridine -CH₃ |

| ~ 1.3 | s | 9H | Pivaloyl -C(CH₃)₃ |

| ~ 7.5 (broad) | s | 1H | Amide -NH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 177 | C=O (Amide) |

| ~ 150 | Pyridine C-2 |

| ~ 148 | Pyridine C-6 |

| ~ 145 | Pyridine C-4 |

| ~ 125 | Pyridine C-3 |

| ~ 85 | Pyridine C-5 (C-I) |

| ~ 40 | Pivaloyl quaternary C |

| ~ 27 | Pivaloyl -C(C H₃)₃ |

| ~ 18 | Pyridine -CH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Technique | Expected m/z [M+H]⁺ | Expected [M]⁺ |

| ESI-MS | 319.0356 | - |

| EI-MS | - | 318.0278 |

Experimental Protocols for Characterization

The workflow for the structural characterization of a synthesized compound is outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals and assign the chemical shifts based on multiplicity, integration, and correlation with the ¹³C NMR data.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: For Electrospray Ionization (ESI), the sample is introduced into the mass spectrometer via direct infusion or through an LC system. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range. For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to obtain accurate mass measurements.

-

Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Conclusion

The structural elucidation of N-(5-iodo-3-methyl-2-pyridyl)pivalamide can be systematically achieved through a combination of synthesis and spectroscopic analysis. This guide provides the foundational information and protocols necessary for its characterization. The predicted spectroscopic data serves as a benchmark for researchers working with this compound. The methodologies described are standard in the field of organic and medicinal chemistry and are applicable to the characterization of a wide range of small molecules.

References

Spectroscopic and Synthetic Profile of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for the novel compound, N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The provided experimental protocol is a robust method for the synthesis of the title compound, adapted from established procedures for the acylation of aminopyridines.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds, providing a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.21 | d | 1H | H-6 (Pyridine) |

| ~7.95 | d | 1H | H-4 (Pyridine) |

| ~7.80 | s (br) | 1H | N-H (Amide) |

| ~2.35 | s | 3H | -CH₃ (Pyridine) |

| ~1.30 | s | 9H | -C(CH₃)₃ (Pivaloyl) |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0.00 ppm). The broadness of the N-H signal can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~177.5 | C | C=O (Amide) |

| ~152.0 | C | C-2 (Pyridine) |

| ~150.5 | CH | C-6 (Pyridine) |

| ~145.0 | CH | C-4 (Pyridine) |

| ~132.0 | C | C-3 (Pyridine) |

| ~85.0 | C | C-5 (Pyridine, C-I) |

| ~39.5 | C | -C (CH₃)₃ (Pivaloyl) |

| ~27.5 | CH₃ | -C(C H₃)₃ (Pivaloyl) |

| ~18.0 | CH₃ | -C H₃ (Pyridine) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 318 | 45 | [M]⁺ (Molecular Ion) |

| 261 | 100 | [M - C(CH₃)₃]⁺ |

| 233 | 30 | [M - C(O)C(CH₃)₃]⁺ |

| 107 | 60 | [C₆H₆N₂]⁺ |

| 57 | 95 | [C(CH₃)₃]⁺ |

The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses. The base peak is anticipated to be the fragment resulting from the loss of the tert-butyl group.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (Amide) |

| ~2970 | Strong | C-H Stretch (Aliphatic) |

| ~1695 | Strong | C=O Stretch (Amide I) |

| ~1580 | Medium | C=C Stretch (Pyridine Ring) |

| ~1540 | Medium | N-H Bend (Amide II) |

| ~1280 | Strong | C-N Stretch (Amide) |

| ~550 | Medium | C-I Stretch |

Predicted as a solid (KBr pellet or ATR).

Experimental Protocol: Synthesis of this compound

This protocol details a general and efficient method for the synthesis of the title compound via acylation of 2-amino-5-iodo-3-methylpyridine with pivaloyl chloride.

Materials:

-

2-amino-5-iodo-3-methylpyridine

-

Pivaloyl chloride (2,2-dimethylpropanoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-iodo-3-methylpyridine (1.0 eq) in anhydrous dichloromethane. Add a suitable base such as triethylamine (1.2 eq) or pyridine (as solvent and base).

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add pivaloyl chloride (1.1 eq) dropwise via a dropping funnel over a period of 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing polarity of ethyl acetate in hexanes) to yield the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

An In-depth Technical Guide to the Mass Spectrometry of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. Due to the absence of publicly available experimental mass spectra for this specific compound, this document presents a theoretical fragmentation pattern derived from established principles of mass spectrometry and the known behavior of related chemical structures. Detailed, generalized experimental protocols for both Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are provided to guide researchers in acquiring mass spectrometric data for this and similar molecules. This guide is intended to serve as a practical resource for the structural elucidation and analytical characterization of this compound in a research and drug development context.

Introduction

This compound is a halogenated pyridine derivative. The structural characterization of such molecules is fundamental in drug discovery and development, with mass spectrometry being a cornerstone analytical technique. Mass spectrometry provides critical information regarding molecular weight and structure through the analysis of molecular ions and their fragmentation patterns. This guide outlines the expected mass spectrometric behavior of the title compound and provides robust protocols for its analysis.

Compound Profile

A summary of the basic chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₁H₁₅IN₂O |

| Molecular Weight | 318.16 g/mol |

| CAS Number | 677327-29-6 |

| Structure | This compound |

Theoretical Mass Spectrometry Fragmentation Analysis

The fragmentation of this compound in mass spectrometry is predicted to occur at several key locations within the molecule. The following sections detail the theoretical fragmentation pathways under Electron Ionization (EI).

Predicted Fragmentation Pathways

Under electron ionization, the molecule is expected to ionize to form a molecular ion (M•+). This high-energy ion will then undergo fragmentation through various pathways. The most probable fragmentation patterns are illustrated in the diagram below and detailed in Table 2. The fragmentation is primarily dictated by the stability of the resulting fragment ions. Key fragmentation points include the cleavage of the amide bond and the loss of the tert-butyl group.

Caption: Predicted Electron Ionization Fragmentation Pathway.

Tabulated Theoretical Fragmentation Data

The following table summarizes the predicted major fragments, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the parent molecule.

| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |

| 318 | [C₁₁H₁₅IN₂O]⁺• (Molecular Ion) | - |

| 303 | [C₁₀H₁₂IN₂O]⁺ | CH₃• |

| 264 | [C₇H₇IN₂O]⁺• | C₄H₈ |

| 233 | [C₆H₆IN₂]⁺ | C₅H₉O• |

| 205 | [C₅H₄IN]⁺• | C₆H₁₁N₂O |

| 57 | [C₄H₉]⁺ | C₇H₆IN₂O• |

Experimental Protocols for Mass Spectrometry

Detailed methodologies for acquiring mass spectra of this compound are provided below. These protocols are generalized for solid organic compounds.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that leads to extensive fragmentation, which is useful for structural elucidation.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a magnetic sector, time-of-flight, or quadrupole instrument) equipped with an electron ionization source.

-

Sample Introduction: Direct insertion probe for solid samples.

Procedure:

-

Sample Preparation: A small amount of the solid sample (typically < 1 mg) is placed in a capillary tube.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

-

Sample Introduction: The capillary tube is inserted into the direct insertion probe, which is then introduced into the ion source of the mass spectrometer.

-

Data Acquisition: The sample is gradually heated to effect vaporization into the ion source. The mass spectrum is recorded as the sample vaporizes.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Caption: EI-MS Experimental Workflow.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically produces protonated molecules with minimal fragmentation, making it ideal for determining the molecular weight.

Instrumentation:

-

Mass Spectrometer: A mass spectrometer (e.g., quadrupole, ion trap, or time-of-flight) equipped with an electrospray ionization source.

-

Liquid Handling: Syringe pump or liquid chromatography system for sample introduction.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) may be added to promote protonation.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted for a stable spray.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 100-600.

-

-

Sample Introduction: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Data Acquisition: The mass spectrum is acquired.

-

Data Analysis: The spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺).

Caption: ESI-MS Experimental Workflow.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While the fragmentation data presented is theoretical, it is based on well-established principles and provides a solid starting point for the interpretation of experimental data. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality mass spectra for this and structurally related compounds. Accurate mass measurement and further tandem mass spectrometry (MS/MS) experiments are recommended to confirm the proposed fragmentation pathways and to gain deeper structural insights.

The Reactivity of Iodinated Pyridine Derivatives: A Technical Guide for Drug Discovery and Development

An in-depth guide for researchers, scientists, and drug development professionals on the reactivity and strategic functionalization of iodinated pyridine derivatives, key building blocks in modern medicinal chemistry.

Iodinated pyridine derivatives are highly valued intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1] Their utility stems from the high reactivity of the carbon-iodine (C-I) bond in a variety of cross-coupling reactions, allowing for the strategic and often selective introduction of molecular complexity. This guide provides a comprehensive overview of the reactivity of iodinated pyridines, with a focus on palladium-catalyzed cross-coupling reactions, detailed experimental protocols, and their application in the context of drug discovery.

Core Concepts: Understanding the Reactivity of Iodinated Pyridines

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by the strength of the carbon-halogen bond and the electronic nature of the pyridine ring. The C-I bond is the weakest among the carbon-halogen bonds, leading to a general reactivity trend of I > Br > Cl > F.[2] This differential reactivity is the cornerstone of selective functionalization strategies for polyhalogenated pyridines.[3]

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which inductively withdraws electron density from the ring, making it electron-deficient.[4] This electronic feature influences the reactivity of the pyridine ring in electrophilic substitution reactions, which are generally slower than in benzene and tend to occur at the 3-position.[4] However, in the context of cross-coupling reactions, the electron-deficient nature of the pyridine ring can enhance the rate of oxidative addition of the palladium catalyst to the C-I bond.[3]

The position of the iodine atom on the pyridine ring (2-, 3-, or 4-position) also influences its reactivity, with the 4-position being particularly susceptible to oxidative addition due to its electron-deficient character.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Toolkit

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for the functionalization of iodinated pyridine derivatives. These reactions enable the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6]

General Reaction Scheme:

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]

General Reaction Scheme: ``` I-Py + H-C≡C-R --(Pd catalyst, Cu(I) co-catalyst, base)--> R-C≡C-Py

I-Py + H-N(R1)(R2) --(Pd catalyst, base)--> (R1)(R2)N-Py

Negishi Coupling

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide.

[8]General Reaction Scheme:

Quantitative Data on Reactivity

The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, significantly impacts the yield and selectivity of cross-coupling reactions with iodinated pyridines. The following tables summarize representative quantitative data for various coupling reactions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Iodopyridines

| Iodopyridine Substrate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 93 |

| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Propylene Carbonate/H₂O | 130 | - | 95 |

| 4-Iodopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Toluene/H₂O | 80 | 1 | ~97 |

| 2-Bromo-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 4-12 | 85-95 |

Table 2: Comparative Yields in Sonogashira Coupling of Iodopyridines

| Iodopyridine Substrate | Coupling Partner | Palladium Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 75 |

| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 93 |

| 2-Chloro-5-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | - | - | [TBP][4EtOV] | 55 | 3 | 72 |

| 2-Bromo-4-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 |

| 3-Fluoro-4-iodopyridine | Terminal Alkyne | Pd catalyst | Cu(I) | Amine | Anhydrous | RT-Heat | - | High |

Table 3: Comparative Yields in Buchwald-Hartwig Amination of Iodopyridines

| Iodopyridine Substrate | Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| 3-Iodopyridine | Aniline | Ni(acac)₂ | - | - | - | - | - | 86 |

| 4-Iodobenzylamine | Morpholine | Pd catalyst | Ligand | Base | Anhydrous | 80-110 | - | High |

| 2-Bromo-4-iodopyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | - | ~90 |

| 2-Fluoro-4-iodopyridine | Aromatic Amine | Pd(OAc)₂ | BINAP | K₂CO₃ | - | MW | 30 | Good |

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Iodopyridine with Phenylboronic Acid

Materials:

-

2-Iodopyridine (1 mmol, 205 mg)

-

Phenylboronic acid (1.25 mmol, 152 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

-

Sodium Carbonate (Na₂CO₃) (2 mmol, 212 mg) as a 0.5 M aqueous solution (4 mL)

-

Propylene Carbonate (5 mL)

Procedure:

-

To a reaction vessel, add 2-iodopyridine, phenylboronic acid, and Pd(PPh₃)₄. 2[9]. Add propylene carbonate and the aqueous solution of sodium carbonate. 3[9]. Heat the mixture to 130 °C and stir until the reaction is complete (monitor by TLC or LC-MS). 4[9]. After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-phenylpyridine.

Protocol 2: Sonogashira Coupling of 3-Iodopyridine with Phenylacetylene

Materials:

-

3-Iodopyridine (0.5 mmol, 102.5 mg) *[10] Phenylacetylene (0.75 mmol, 82 µL) *[10] Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.0025 mmol, 1.8 mg) *[11] Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)

[10]Procedure:

-

In a 4 mL screw-cap vial, mix 3-iodopyridine, phenylacetylene, PdCl₂(PPh₃)₂, and the ionic liquid. 2[11]. Stir the mixture at 55 °C for 3 hours. 3[11]. After cooling, partition the mixture between water (5 mL) and pentane (5 mL). 4[11]. Separate the aqueous phase and extract with pentane (2 x 5 mL). 5[11]. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

[11]#### Protocol 3: Buchwald-Hartwig Amination of 4-Iodopyridine with Morpholine

Materials:

-

4-Iodopyridine (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Pd₂(dba)₃ (0.01-0.05 equiv)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.02-0.10 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine 4-iodopyridine, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

Add anhydrous toluene, followed by morpholine via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Reactivity and Applications

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental catalytic cycles of common cross-coupling reactions and a general experimental workflow.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

Application in Drug Discovery: Targeting Signaling Pathways

Iodinated pyridine derivatives are crucial starting materials for the synthesis of biologically active compounds, including kinase inhibitors, which are a major class of anticancer drugs. T[12][13]hese inhibitors often target specific signaling pathways that are dysregulated in cancer.

The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. I[14]ts dysregulation is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive drug target. P[10][14]yridine-based molecules are a prominent class of p38 MAP kinase inhibitors.

Caption: The FGFR signaling pathway and its inhibition by pyridine derivatives.

Conclusion

Iodinated pyridine derivatives are indispensable tools in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. Their high reactivity in palladium-catalyzed cross-coupling reactions, coupled with the potential for regioselective functionalization, makes them particularly valuable for drug discovery and development. A thorough understanding of their reactivity, as outlined in this guide, is essential for researchers and scientists aiming to leverage these powerful building blocks in the creation of novel therapeutics and functional materials.

References

- 1. chempanda.com [chempanda.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. iris.uniroma1.it [iris.uniroma1.it]

- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3][4] This reaction is particularly crucial in pharmaceutical and materials science for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[5][6][7]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This specific iodopyridine derivative is a valuable building block for introducing a substituted aminopyridine moiety into target molecules. The pivaloyl protecting group on the 2-amino function serves to modulate the electronic properties of the pyridine ring and can prevent catalyst inhibition that is sometimes observed with free aminopyridines.[6]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, an iodopyridine) and an organoboron compound (typically a boronic acid or a boronate ester) in the presence of a base.[3][7] The catalytic cycle involves three primary steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.

-

Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.[1]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

The presence of the nitrogen atom in the pyridine ring can sometimes lead to catalyst inhibition by coordinating to the palladium center. Therefore, the careful selection of ligands and reaction conditions is essential for a successful transformation.[3][6]

Data Presentation: Typical Suzuki Coupling Conditions

The following table summarizes common conditions for the Suzuki coupling of pyridine halides, which can serve as a starting point for the optimization of reactions with this compound.

| Component | Example Reagents/Conditions | Molar Equiv. / Mol% | Purpose |

| Aryl Halide | This compound | 1.0 | Electrophilic coupling partner |

| Boronic Acid/Ester | Phenylboronic acid, Heteroarylboronic acids, etc. | 1.1 - 2.5 | Nucleophilic coupling partner |

| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂ | 1 - 10 mol% | Catalyst |

| Ligand | PPh₃, PCy₃, XPhos, SPhos, dppf | 1 - 10 mol% | Stabilizes catalyst, promotes reaction steps |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, NaHCO₃ | 2.0 - 4.5 | Activates the boronic acid for transmetalation |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, t-Amyl Alcohol | - | Solubilizes reactants and catalyst |

| Temperature | 80 - 120 °C | - | Provides energy for the reaction to proceed |

| Reaction Time | 5 - 24 hours | - | Time to reach completion |

Note: These are generalized conditions. Specific substrate combinations may require optimization.[5][8][9][10]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Aryl- or Heteroarylboronic Acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally set between 0.1 and 0.5 M with respect to the iodopyridine.[3][10]

-

Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle Diagram

This diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and a representative experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This reaction is a powerful method for forming a carbon-nitrogen (C-N) bond, coupling the specified iodopyridine substrate with a primary or secondary amine. Such transformations are critical in medicinal chemistry and materials science for synthesizing complex molecules and potential drug candidates.[1] The protocol herein is based on established procedures for structurally analogous aryl halides and serves as a robust starting point for reaction optimization.[2][3][4] Included are typical reaction parameters, a detailed step-by-step procedure, and diagrams illustrating the experimental workflow and general catalytic cycle.

Introduction

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis, offering an efficient and versatile route to construct C-N bonds via the palladium-catalyzed cross-coupling of amines with aryl or heteroaryl halides.[3][4][5] This reaction is distinguished by its broad substrate scope and high functional group tolerance, making it indispensable in drug discovery and development.[5][6] The synthesis of substituted aminopyridines is of particular interest, as this scaffold is a prevalent feature in a vast number of biologically active compounds.[3][7]

The substrate, this compound, is an iodinated heterocyclic compound suitable for cross-coupling reactions where the iodine atom can be substituted.[8] This protocol outlines the key components—palladium catalyst, phosphine ligand, base, and solvent—required for the successful amination of this substrate.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[1][3]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium center. A base then deprotonates the coordinated amine to generate a palladium-amido intermediate.[1][3]

-

Reductive Elimination: The desired N-arylated product is formed by the reductive elimination from the Pd(II) complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

The selection of the ligand, base, and solvent is critical for reaction efficiency and preventing side reactions.[3]

Data Presentation: Typical Reaction Parameters

The following table summarizes common conditions for the Buchwald-Hartwig amination of related aryl halides. These parameters provide a strong predictive framework for optimizing the reaction of this compound.

| Parameter | Typical Reagents / Conditions | Concentration / Loading | Purpose / Notes |

| Aryl Halide | This compound | 1.0 equiv | Limiting reagent. |

| Amine | Primary or Secondary Aliphatic/Aromatic Amines | 1.1 - 1.5 equiv | Nucleophilic coupling partner. |

| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% | Palladium(0) precatalyst or source. |

| Ligand | Xantphos, BINAP, RuPhos, XPhos | 1.2 - 10 mol% | Stabilizes the Pd catalyst and facilitates key steps. |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | 1.5 - 2.5 equiv | Activates the amine for coupling.[1] |

| Solvent | Toluene, Dioxane, THF (anhydrous) | 0.1 - 0.5 M | Must be anhydrous and deoxygenated. |

| Temperature | 80 - 110 °C | - | Varies based on substrate reactivity. |

| Reaction Time | 4 - 24 hours | - | Monitored by TLC or LC-MS.[5] |

Experimental Workflow Diagram

Caption: Workflow from reaction setup to product isolation.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific amine coupling partners.

Materials and Reagents:

-

This compound (Aryl Iodide)

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Base (e.g., Sodium tert-butoxide - NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

-

Argon or Nitrogen gas (high purity)

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 2.0 equiv) under an inert atmosphere of argon or nitrogen.[5]

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) to the flask.

-

Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.[5]

-

-

Reagent Addition:

-

Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the aryl iodide.[5]

-

Add the amine coupling partner (1.2 equiv) to the mixture via syringe. If the amine is a solid, it can be added with the other solids in the first step.

-

-

Reaction:

-

Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[5]

-

-

Work-up:

-

Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.[5]

-

Dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite® to remove the palladium catalyst and inorganic salts.[5] Rinse the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity, purity, and structure.[5]

-

Buchwald-Hartwig Catalytic Cycle

Caption: Key steps in the palladium-catalyzed C-N coupling.

Safety Information

-

Hazard: The starting material, this compound, is classified as an irritant.[9]

-

Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Conditions: Palladium catalysts are air-sensitive and potentially pyrophoric. The use of an inert atmosphere is crucial for safety and reaction success. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle with care.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-free palladium-catalyzed synthesis of 3-(2,2-dialkyl-2H-chromen-4-yl)-2-phenylimidazo[1,2-a]pyridine derivatives: molecular docking investigation of their potential as DNA gyrase inhibitors and evaluation of their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-(5-iodo-3-methylpyridin-2-yl)-2,2-diphenylpropanamide | Benchchem [benchchem.com]

- 9. matrixscientific.com [matrixscientific.com]

Application Notes and Protocols for the Sonogashira Coupling of N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is conducted under mild conditions, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The N-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful building block in medicinal chemistry, and its functionalization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential biological activity. These application notes provide a detailed protocol for the Sonogashira coupling of this specific substrate.

Core Concepts and Reaction Mechanism

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Subsequently, a transmetalation step occurs where the copper acetylide (formed in the copper cycle) transfers the alkynyl group to the palladium complex. Finally, reductive elimination yields the desired alkynylated product and regenerates the Pd(0) catalyst.[4]

-

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper acetylide intermediate. This species is crucial for the transmetalation step in the palladium cycle.[4]

Variations of the reaction, such as copper-free conditions, have been developed to circumvent the formation of alkyne homocoupling (Glaser coupling) byproducts.[5]

Experimental Protocols